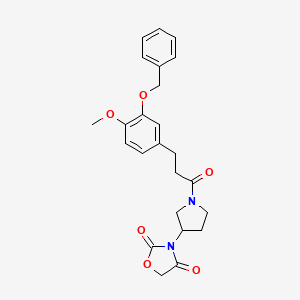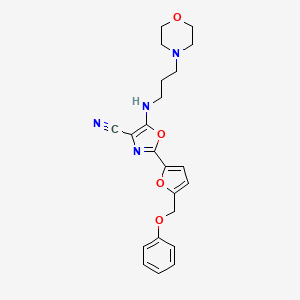![molecular formula C7H9F3N4O B2571612 2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetohydrazide CAS No. 512810-15-0](/img/structure/B2571612.png)
2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetohydrazide” belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a pyrazole ring substituted with a methyl group and a trifluoromethyl group. The exact structure would depend on the specific locations of these substitutions .Chemical Reactions Analysis
The chemical reactions of “this compound” would depend on the specific conditions and reagents used. Pyrazoles can undergo a variety of reactions, including nucleophilic substitutions and additions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. For example, similar compounds have been reported to have a molecular weight of around 166.101 Da .Scientific Research Applications
Anti-inflammatory and Antibacterial Agents
Trifluoromethylpyrazoles, such as 2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetohydrazide, have gained significant attention for their potential as anti-inflammatory and antibacterial agents. The location of the trifluoromethyl group, especially on the 3- or 5-position of the pyrazole nucleus, greatly influences the activity profile of the compounds. This class of compounds has been explored for developing novel anti-inflammatory and antibacterial agents with better action profiles and minimal side effects (Kaur, Kumar, & Gupta, 2015).
Cytochrome P450 Isoform Inhibition
The compound has been studied for its relevance in inhibiting cytochrome P450 isoforms, which play a critical role in drug metabolism and potential drug-drug interactions. Understanding the selectivity and potency of chemical inhibitors of P450 isoforms, including derivatives of trifluoromethylpyrazoles, is essential for predicting potential drug interactions and improving drug safety (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).
Hexasubstituted Pyrazolines Synthesis
Research has also focused on the synthesis and chemistry of hexasubstituted pyrazolines, highlighting the contributions to the development of synthetic routes and the exploration of unique series of highly substituted pyrazolines. These compounds are of interest for their potential applications in various fields, including pharmacology and organic chemistry (Baumstark, Vásquez, & Mctush-Camp, 2013).
Medicinal Chemistry and Biological Activities
Methyl substituted pyrazoles, including this compound, have been extensively studied for their wide spectrum of biological activities. These activities include potential applications in medicinal chemistry due to their potent medicinal scaffolds. The review of synthetic approaches and medical significances of methyl substituted pyrazoles till March 2021 provides a comprehensive understanding of their potential as new leads for high efficacy and less microbial resistance in drug development (Sharma, Singh, Singh, Kataria, & Kumar, 2021).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3N4O/c1-4-2-5(7(8,9)10)13-14(4)3-6(15)12-11/h2H,3,11H2,1H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOBGESQOSMLRKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NN)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

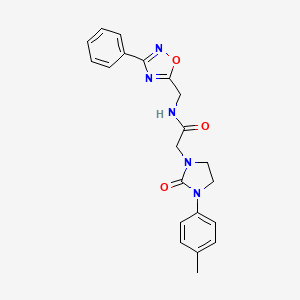
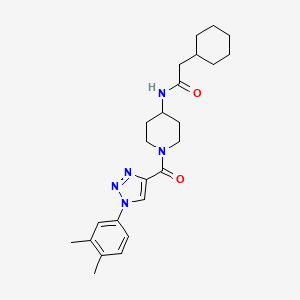
![1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine hydrochloride](/img/structure/B2571532.png)
![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(2-thienylmethyl)acetamide](/img/structure/B2571533.png)
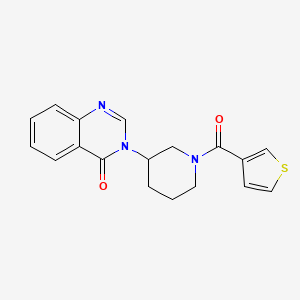
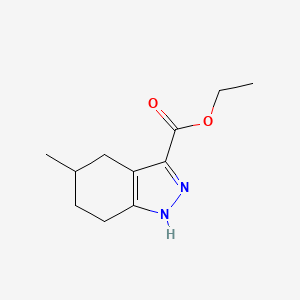
![N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2571537.png)
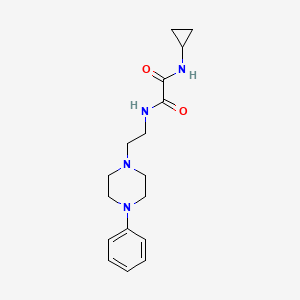
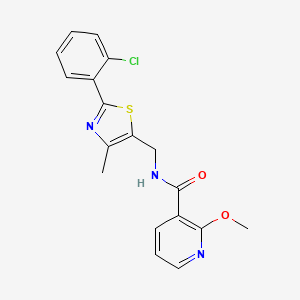
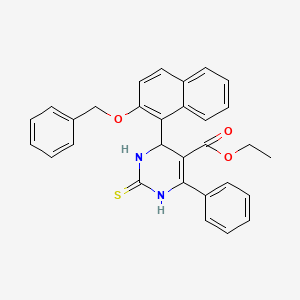
![2-[4-(difluoromethoxy)phenyl]quinoline-4-carboxylic Acid](/img/structure/B2571545.png)
